4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine hydrochloride

Salt Selection Solubility Enhancement Pre-formulation

4-(1-Methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine hydrochloride is a heterocyclic small molecule that combines a thiazole core with a methyl-pyrrole substituent, supplied as a hydrochloride salt. Its molecular formula is C₈H₁₀ClN₃S with a molecular weight of 215.70 g/mol.

Molecular Formula C8H10ClN3S
Molecular Weight 215.70 g/mol
CAS No. 136382-22-4
Cat. No. B6607429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine hydrochloride
CAS136382-22-4
Molecular FormulaC8H10ClN3S
Molecular Weight215.70 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C2=CSC(=N2)N.Cl
InChIInChI=1S/C8H9N3S.ClH/c1-11-4-2-3-7(11)6-5-12-8(9)10-6;/h2-5H,1H3,(H2,9,10);1H
InChIKeyKDPWCZYJULFRDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine Hydrochloride (CAS 136382-22-4) – Compound Profile for Scientific Procurement


4-(1-Methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine hydrochloride is a heterocyclic small molecule that combines a thiazole core with a methyl-pyrrole substituent, supplied as a hydrochloride salt . Its molecular formula is C₈H₁₀ClN₃S with a molecular weight of 215.70 g/mol . This compound serves as a versatile scaffold in medicinal chemistry and is commercially available for early-stage research [1].

Why Generic Analogs Cannot Substitute for 4-(1-Methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine Hydrochloride


In-class substitution is highly unreliable for this chemical family due to the steep structure-activity relationships (SAR) observed for pyrrol-thiazole derivatives. Even minor modifications—such as altering the pyrrole substitution position from 2-yl to 3-yl, or changing the salt form—can abolish biological activity . Published data on close analogs demonstrate that appending phenyl substituents can shift enzyme inhibition from negligible to over 28%, highlighting the functional sensitivity of this scaffold [1].

Quantitative Differentiation Evidence for 4-(1-Methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine HCl: A Comparator-Based Guide


Hydrochloride Salt vs. Free Base: Physicochemical and Handling Advantages

The hydrochloride salt form (CAS 136382-22-4) is differentiated from the free base (CAS 741223-54-1) by a 20.3% increase in molecular weight and the presence of a counterion that typically enhances aqueous solubility and solid-state stability . While direct experimental solubility data for this specific compound is absent from the public domain, the class-level inference for amine hydrochlorides is that they provide superior handling and dissolution for in vitro assays compared to the free base . This can be critical for reproducible biological testing.

Salt Selection Solubility Enhancement Pre-formulation

Regioisomeric Precision: 2-yl vs. 3-yl Pyrrole Attachment Dictates Biological Silence or Activity

The 4-(1-methyl-1H-pyrrol-2-yl) substitution pattern positions the pyrrole nitrogen relative to the thiazole core in a manner distinct from its 3-yl regioisomer . This difference is critical because the 2-yl isomer is found in antipsychotic-active thiazole derivatives, where it acts as a dopamine D₂ receptor antagonist and serotonin 5-HT₁A receptor partial agonist [1]. The 3-yl regioisomer, in contrast, lacks any reported bioactivity and is primarily cataloged as a synthetic intermediate.

Regiochemistry Target Binding Medicinal Chemistry

Critical Scaffold Dependency: The Unsubstituted Pyrrol-Thiazole Core as a Basis for Next-Generation AChE/BuChE Inhibitors

A systematic SAR study on closely related pyrrol-thiazole derivatives demonstrated that the unsubstituted core structure provides a measurable but minimal baseline inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1]. When substituted with electron-withdrawing phenyl groups, the AChE inhibition rises sharply to 23.73% (compound 2c) and BuChE inhibition to 28.87% (compound 2a) at 50 µM [1]. The target compound, lacking these phenyl substituents, defines the 'activity floor' of this series and is predicted to exhibit <10% inhibition. This makes it the essential negative control for any SAR campaign, rather than a potent lead in its own right.

Structure-Activity Relationship Alzheimer's Disease Cholinesterase Inhibition

Enamine Building Block: Quantified Purity and Identity Verification for Reliable Library Synthesis

Commercial sourcing from Enamine LLC provides a quantifiable purity specification of 95% for the free base form of this compound [1]. In contrast, many non-specialist chemical suppliers list this compound without a verified purity or spectroscopic characterization. The availability of a pre-characterized building block with an established SMILES string (CN1C=CC=C1C1=CSC(N)=N1) and InChI key directly supports automated library enumeration and docking workflows, reducing upfront quality control burden.

Synthetic Chemistry Compound Library Quality Control

Defined Application Scenarios for 4-(1-Methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine Hydrochloride in R&D and Procurement


SAR Negative Control in Alzheimer's Disease Drug Discovery

As established in Section 3, the unsubstituted pyrrol-thiazole core represents the minimal-activity scaffold in the cholinesterase inhibition series. It is the optimal negative control to benchmark potency gains achieved by introducing phenyl, halogen, or cyano substituents [1]. Its procurement ensures that SAR data can be normalized to a defined baseline.

Regioisomer Validation in Antipsychotic Lead Identification

Given the functional annotation of the 2-yl regioisomer as a ligand for dopamine and serotonin receptors, this compound can serve as a reference standard in assays designed to explore novel atypical antipsychotics [2]. It should be prioritized over the 3-yl regioisomer, which lacks any pharmacological annotation and would represent a dead-end for this target class.

Fragment-Based or Targeted Library Synthesis via the Free Amine Handle

The primary amine at the thiazole 2-position provides a reactive handle for amide bond formation, sulfonamide synthesis, or reductive amination. The build-block availability at a known purity (95%) from specialist suppliers makes it a reliable starting point for the systematic exploration of pyrrol-thiazole chemical space in medicinal chemistry projects.

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